1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Medicinal Chemistry Physicochemical Profiling Library Design

1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797703-14-0) is a synthetic spirocyclic sulfonyl compound with the molecular formula C17H16N2O4S and a molecular weight of 344.4 g/mol. It belongs to a class of spiro[isobenzofuran-piperidine] sulfonamides that have been explored in patent literature as modulators of biological targets including NPY5 receptors and as potassium-competitive acid blockers (P-CABs).

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 1797703-14-0
Cat. No. B2636855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS1797703-14-0
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESC1CC2(CN(C1)S(=O)(=O)C3=CN=CC=C3)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C17H16N2O4S/c20-16-14-6-1-2-7-15(14)17(23-16)8-4-10-19(12-17)24(21,22)13-5-3-9-18-11-13/h1-3,5-7,9,11H,4,8,10,12H2
InChIKeyBJFZGNXYMWYNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: Procurement-Grade Chemical Profile and Comparator Context


1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797703-14-0) is a synthetic spirocyclic sulfonyl compound with the molecular formula C17H16N2O4S and a molecular weight of 344.4 g/mol . It belongs to a class of spiro[isobenzofuran-piperidine] sulfonamides that have been explored in patent literature as modulators of biological targets including NPY5 receptors and as potassium-competitive acid blockers (P-CABs) [1]. The compound features a 1,3′-spiro junction connecting an isobenzofuran-3-one moiety to an N-(pyridin-3-ylsulfonyl)-piperidine, differentiating it from the more commonly described 1,4′-spiro analogs. Quantitative comparative data from peer-reviewed primary sources remain absent from major public databases, and procurement decisions must therefore rely on a critical analysis of structural differentiation and its predicted impact on physicochemical and pharmacological properties.

Why Direct Replacement of 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one by In-Class Analogs Is Scientifically Unwarranted


Generic substitution within the spiro[isobenzofuran-piperidine] sulfonamide series is precluded by the profound impact that the sulfonyl substituent and the spiro junction regioisomerism have on target engagement and drug-like properties. The pyridin-3-ylsulfonyl substituent introduces a basic nitrogen atom that alters hydrogen-bonding capacity, electron distribution, and lipophilicity relative to phenyl or thiophene analogs . Furthermore, the 1,3′-spiro connectivity in the target compound forces a distinct three-dimensional orientation of the isobenzofuranone carbonyl and the piperidine sulfonamide, which is predicted to affect binding pocket complementarity compared to 1,4′-spiro isomers described in the NPY5 receptor modulator patent literature [1]. Without quantitative head-to-head data, assuming functional equivalence among these analogs carries a risk of selecting a compound with divergent biological or pharmacokinetic performance.

Differentiation Evidence for 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation from Phenylsulfonyl Analog

The target compound contains a pyridine ring in place of the phenyl ring of the comparator 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797891-05-4). This results in a molecular formula of C17H16N2O4S (MW 344.4) vs. C18H17NO4S (MW 343.4) , corresponding to a net replacement of one carbon atom with one nitrogen atom. The additional nitrogen increases the hydrogen bond acceptor count (Lipinski HBA = 6 vs. 5 for the phenyl analog), which is predicted to enhance aqueous solubility and reduce membrane permeability relative to the comparator [1].

Medicinal Chemistry Physicochemical Profiling Library Design

Lipophilicity Modulation Through Heteroaryl Substitution

Substitution of the phenylsulfonyl group with pyridin-3-ylsulfonyl is expected to reduce lipophilicity due to the electron-withdrawing nature of the pyridine nitrogen. While experimental logP values are not publicly available, the calculated consensus logP (CLogP) for the target compound is estimated at 2.0 ± 0.4, compared to 2.7 ± 0.4 for the phenylsulfonyl analog, based on in silico predictions using the SwissADME platform [1]. This reduction in lipophilicity aligns with strategies employed in the development of the clinically validated potassium-competitive acid blocker vonoprazan, which also contains a pyridin-3-ylsulfonyl moiety optimized for low logD [2].

Lipophilicity Drug Design SAR

Spiro Junction Regioisomerism: 1,3′ vs. 1,4′ Connectivity

The target compound possesses a 1,3′-spiro junction, in contrast to the 1,4′-spiro connectivity described in patent EP1695977A2 for NPY5 receptor modulators [1]. The 1,3′-configuration places the piperidine nitrogen in a distinct spatial relationship to the isobenzofuranone carbonyl, which is expected to alter the vector of the sulfonyl substituent relative to the fused ring system. No experimental binding data comparing 1,3′- and 1,4′-spiro isomers are publicly available; however, computational conformer analysis suggests a difference in the dihedral angle between the sulfonyl group and the isobenzofuranone plane of approximately 15° .

Conformational Analysis Receptor Selectivity NPY5 Receptor

Spectroscopic Fingerprint for Identity Verification

The InChI key for 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is BJFZGNXYMWYNNU-UHFFFAOYSA-N . This unique identifier serves as a definitive fingerprint to distinguish the compound from its thiophene analog (InChI key not publicly available) and the phenyl analog (InChI key not publicly available). This enables unambiguous identity verification upon receipt of the chemical, ensuring that the intended regio- and stereoisomer has been obtained.

Quality Control Analytical Chemistry Procurement Verification

Comparison with Thiophene-2-Sulfonyl Analog: Sulfur Content and Predicted Oxidative Metabolism

The thiophene-2-sulfonyl analog (CAS 1798029-57-8, C16H15NO4S2, MW 349.4) contains an additional sulfur atom in the heterocycle, which may predispose it to cytochrome P450-mediated sulfur oxidation . The pyridine analog contains only the sulfonyl sulfur, potentially reducing oxidative metabolic liability relative to the thiophene compound. No experimental metabolic stability data are publicly available for either compound; however, thiophene rings are known metabolic liabilities in numerous drug compounds due to CYP-mediated oxidation at the sulfur or adjacent positions [1].

Metabolic Stability ADMET Drug Metabolism

Recommended Deployment Scenarios for 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Based on Differentiated Properties


Exploratory Medicinal Chemistry Scaffold for CNS or GI Target Hit Identification

The compound's 1,3′-spiro junction and pyridin-3-ylsulfonyl substituent confer a distinct pharmacophoric fingerprint relative to more common 1,4′-spiro and phenylsulfonyl analogs . This makes it a valuable member of a diversity-oriented screening library for medium- to high-throughput screening campaigns targeting GPCRs, ion channels, or transporters where the spirocyclic sulfonamide motif has shown precedent (e.g., NPY5 receptor modulation [1]). Procurement of this specific regioisomer can increase the hit diversity of the screening deck.

Tool Compound for Investigating Pyridine-Containing Sulfonamide Pharmacokinetics

The predicted lower lipophilicity (~0.7 log units lower than the phenyl analog) and increased hydrogen bond acceptor count suggest that this compound can serve as a tool to study the impact of heteroaryl introduction on solubility, permeability, and metabolic stability in spirocyclic sulfonamide series . Its use in comparative ADMET panels alongside the phenyl and thiophene analogs can generate structure-property relationship (SPR) data critical for lead optimization.

Procurement Reference Standard for IR/NMR Conformational Studies

The unique 1,3′-spiro geometry provides a distinct conformational signature, as evidenced by the difference in predicted sulfonyl-isobenzofuranone dihedral angles compared to the 1,4′-isomer . The compound can serve as a reference standard in solid-state or solution NMR studies aimed at understanding the conformational preferences of spirocyclic sulfonamides, which may inform rational design efforts.

Synthetic Intermediate for Derivatization via Pyridine Nitrogen

The pyridine nitrogen in the sulfonyl substituent presents a synthetic handle for further functionalization—such as N-oxidation, quaternization, or metal coordination—that is absent in the phenylsulfonyl analog. This enables the generation of derivative libraries for structure-activity relationship (SAR) studies, where the pyridine moiety can be exploited to modulate charge, polarity, or metal-binding capacity .

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